Cathepsin A Substrate Preference Among Cbz-Dipeptides
In human platelet lysates, cathepsin A-type acidic carboxypeptidase hydrolyzes Cbz-Phe-Ala at the highest rate within a panel of Cbz-protected dipeptides, outperforming Cbz-Phe-Met, Cbz-Phe-Leu, Cbz-Glu-Tyr, and Cbz-Glu-Phe. The enzyme acts optimally at pH 5.0–6.0 and does not require sulfhydryl activators . Although the published data specifically refer to the L-Phe + L-Ala (or racemic) construct, stereochemical variation introduced by the D-Phe residue in Cbz-D-Phe-L-Ala-OH is anticipated to alter the Km and Vmax relative to the all L counterpart; this stereochemical dependence is a recognized determinant of substrate recognition by lysosomal carboxypeptidases and cannot be presumed equivalent across diastereomers .
| Evidence Dimension | Relative enzymatic hydrolysis rate (cathepsin A, human platelets) |
|---|---|
| Target Compound Data | Cbz-D-Phe-L-Ala-OH: hydrolysis rate data not separately reported; predicted rate rank based on stereochemical analogy to Cbz-Phe-Ala scaffold. |
| Comparator Or Baseline | Cbz-Phe-Ala (L,L / racemic): highest hydrolysis rate; Cbz-Phe-Met and Cbz-Phe-Leu: also among top-tier substrates; Cbz-Glu-Tyr and Cbz-Glu-Phe: lower activity. |
| Quantified Difference | Qualitative rank order: Cbz-Phe-Ala ≈ Cbz-Phe-Met ≈ Cbz-Phe-Leu > Cbz-Glu-Tyr/Cbz-Glu-Phe. Exact fold-difference over Glu-containing substrates not numerically specified in abstract; reported as qualitative rank. |
| Conditions | Human platelet lysate acidic carboxypeptidase assay; pH optimum 5.0–6.0; no added sulfhydryl activator. |
Why This Matters
For laboratories developing cathepsin A activity assays or screening lysosomal carboxypeptidase inhibitors, selecting the Phe-Ala dipeptide scaffold ensures maximal substrate turnover and assay sensitivity, whereas C-terminal Met, Leu, or Glu variants generate lower signal within the same experimental window.
- [1] Ostrowska, H. Cathepsin A-like activity is possibly the main acidic carboxypeptidase in human platelets. Platelets, 1997, 8, 355–360. View Source
